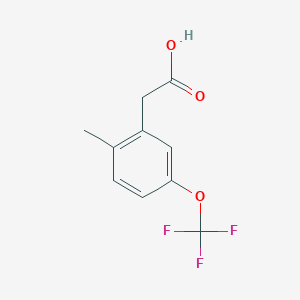![molecular formula C11H11ClF3N B1458171 {1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1797582-14-9](/img/structure/B1458171.png)
{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine
Vue d'ensemble
Description
{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine, also known as 1-CFT, is a cyclopropylmethanamine compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 227.6 g/mol. 1-CFT has a melting point of 82-84°C, a boiling point of 145-147°C, and a density of 1.3 g/cm3 at 25°C.
Applications De Recherche Scientifique
Structural and Molecular Analysis
The structural and molecular characteristics of cyclopropyl derivatives have been extensively studied. For example, the analysis of crystal and molecular structures of compounds closely related to 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine has provided insight into their crystallization in specific space groups, cell parameters, and intramolecular hydrogen bonding. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Thimmegowda et al., 2008).
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with cyclopropyl groups, highlighting the diversity of reactions and products achievable with this functional group. For instance, cyclopropanation reactions and subsequent transformations have been used to create compounds with potential applications in drug development and material science (Demir et al., 2004).
Catalytic Applications
Compounds featuring cyclopropyl groups have been examined for their catalytic properties, particularly in palladacycle formation and catalytic evaluations. Research in this area explores how these compounds can facilitate various chemical reactions, highlighting their potential utility in organic synthesis and industrial processes (Roffe et al., 2016).
Anticancer Activity
The development of novel compounds with cyclopropyl groups for therapeutic applications, especially in cancer treatment, has been a significant area of research. Studies on palladium and platinum complexes based on cyclopropyl-containing ligands have shown promising anticancer activity, with investigations into their mechanism of action and selectivity towards cancerous versus noncancerous cell lines (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with cyclopropyl groups have been explored for their photocytotoxic properties and ability to image cells under red light. This research opens new avenues for the development of therapeutic agents that can be activated by light, offering a targeted approach to cancer treatment (Basu et al., 2014).
Safety and Hazards
The specific safety and hazard information for “{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is not provided in the search results. Safety data sheets (SDS) for similar compounds suggest that they should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .
Propriétés
IUPAC Name |
[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-2-1-7(11(13,14)15)5-8(9)10(6-16)3-4-10/h1-2,5H,3-4,6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVCGJICKTEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)
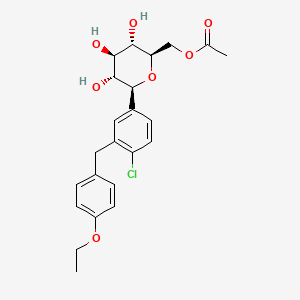
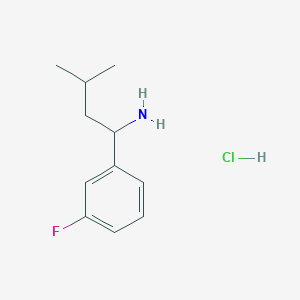
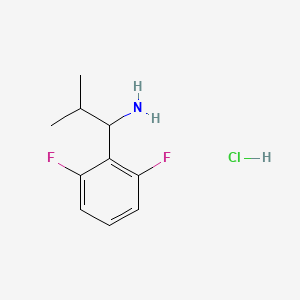
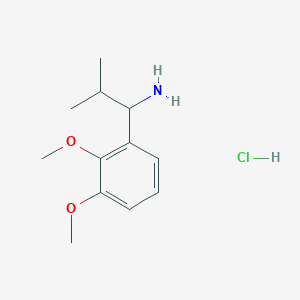


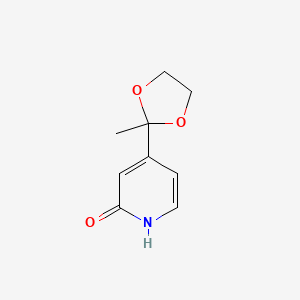

![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)


